![molecular formula C14H17N5O2S B2757021 2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile CAS No. 872612-40-3](/img/structure/B2757021.png)

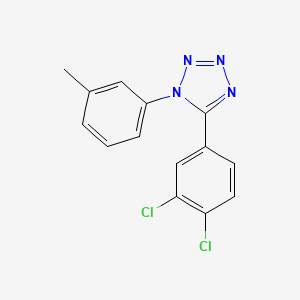

2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, and one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Scientific Research Applications

Synthesis and Biological Activity

- Pyrimidine derivatives, including structures related to 2-(7-Butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile, have been extensively studied for their wide spectrum of biological activities. These activities include antioxidant, anticancer, antibacterial, and anti-inflammatory properties. Research by Rani et al. (2012) synthesized a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, showing promising antioxidant activity in vitro, comparable to butylated hydroxytoluene, emphasizing the importance of the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol for potency (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Chemical Synthesis and Characterization

- The structural versatility of pyrimidine derivatives allows for a wide variation in hydrogen-bonded aggregation, influenced by small changes in molecular constitution. Trilleras et al. (2008) explored the cyanoacetylation of pyrimidines, demonstrating diverse hydrogen-bonded structures and emphasizing the role of small molecular adjustments in dictating the resulting crystal structures (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).

Antimicrobial and Antitumor Applications

- Compounds synthesized from pyrimidine derivatives have shown significant antimicrobial and antitumor potential. Gangjee et al. (2007) synthesized classical and nonclassical antifolates from pyrimidine derivatives, revealing their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some analogues exhibited potent inhibitory activities against pathogens, highlighting their relevance in treating opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Antibacterial and Antioxidant Properties

- Mohammadi Ziarani et al. (2015) developed a one-pot synthesis method for pyrido[2,3-d]pyrimidine derivatives, which demonstrated antimicrobial activities against fungi and gram-positive and negative bacteria. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Mohammadi Ziarani, Nasab, Rahimifard, & Soorki, 2015).

Insecticidal and Antibacterial Potential

- Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. Their findings contribute to the development of novel compounds with applications in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-4-5-6-9-16-11-10(12(17-9)22-8-7-15)13(20)19(3)14(21)18(11)2/h4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIATAALFLHEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C(=N1)SCC#N)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2756938.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2756941.png)

![(Z)-3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2756948.png)

![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)

![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2756954.png)